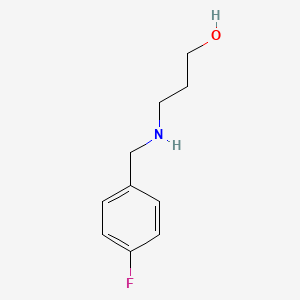

3-(4-Fluorobenzylamino)-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methylamino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUANPVZFFZNHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404506 | |

| Record name | 3-(4-fluorobenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-73-8 | |

| Record name | 3-(4-fluorobenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorobenzylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Fluorobenzylamino)-1-propanol, a molecule of interest in medicinal chemistry and drug development. This document collates available data and provides detailed theoretical and practical information regarding its synthesis, purification, and analytical characterization. Due to the limited publicly available experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a robust predictive profile. This includes predicted physical properties, detailed experimental protocols for its synthesis and purification, and expected analytical signatures in modern spectroscopic techniques.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride |

| IUPAC Name | 3-[(4-Fluorobenzyl)amino]propan-1-ol | 3-[(4-Fluorobenzyl)amino]propan-1-ol hydrochloride |

| Molecular Formula | C₁₀H₁₄FNO | C₁₀H₁₅ClFNO |

| Molecular Weight | 183.22 g/mol | 219.68 g/mol [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | Predicted: White to off-white solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | Predicted: Soluble in water and polar protic solvents. |

| CAS Number | 144334-06-5 | 144334-07-6 |

Experimental Protocols

Synthesis: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol. This reaction proceeds in two main steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to the secondary amine.

Reaction Scheme:

Figure 1: Synthesis of this compound via reductive amination.

Materials:

-

4-Fluorobenzaldehyde

-

3-Amino-1-propanol

-

Methanol (or another suitable alcohol)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent (e.g., Sodium triacetoxyborohydride)

-

Glacial acetic acid (catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.1 eq) in methanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Method 1: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol can be effective. The polarity of the eluent should be optimized based on TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Method 2: Recrystallization (for the hydrochloride salt)

If the hydrochloride salt is desired, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate can then be recrystallized from a solvent system such as ethanol/diethyl ether.

Figure 2: Purification workflow for this compound and its conversion to the hydrochloride salt.

Analytical Characterization

The structure and purity of this compound can be confirmed by a combination of spectroscopic methods. The following are predicted spectra based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~ 7.30-7.25 (m, 2H): Aromatic protons ortho to the fluorine atom.

-

δ ~ 7.05-6.95 (m, 2H): Aromatic protons meta to the fluorine atom.

-

δ ~ 3.80 (s, 2H): Benzylic protons (-CH₂-Ar).

-

δ ~ 3.70 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ ~ 2.80 (t, 2H): Methylene protons adjacent to the nitrogen atom (-NH-CH₂-).

-

δ ~ 1.80 (quint, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ ~ 2.5-1.5 (br s, 2H): Amine and hydroxyl protons (N-H and O-H). These signals are broad and their chemical shift can vary depending on concentration and temperature. They may exchange with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~ 163-160 (d, ¹JCF): Aromatic carbon attached to fluorine.

-

δ ~ 135 (s): Quaternary aromatic carbon of the benzyl group.

-

δ ~ 130 (d): Aromatic carbons ortho to the fluorine atom.

-

δ ~ 115 (d): Aromatic carbons meta to the fluorine atom.

-

δ ~ 62: Methylene carbon attached to the hydroxyl group (-CH₂-OH).

-

δ ~ 53: Benzylic carbon (-CH₂-Ar).

-

δ ~ 49: Methylene carbon attached to the nitrogen atom (-NH-CH₂-).

-

δ ~ 31: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Characteristics |

| 3400-3200 | O-H stretch (alcohol) | Strong | Broad due to hydrogen bonding. |

| 3400-3300 | N-H stretch (secondary amine) | Medium | May be overlapped with the O-H stretch.[2][3][4] |

| 3100-3000 | C-H stretch (aromatic) | Medium | |

| 2950-2850 | C-H stretch (aliphatic) | Strong | |

| 1610-1590, 1510-1490 | C=C stretch (aromatic ring) | Medium | Two to three bands are expected. |

| 1230-1210 | C-F stretch (aryl fluoride) | Strong | |

| 1150-1050 | C-O stretch (primary alcohol) | Strong | |

| 1125-1085 | C-N stretch (aliphatic amine) | Medium |

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184.2. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the following key fragment ions:

-

Loss of H₂O: [M+H - H₂O]⁺ at m/z 166.2.

-

Loss of the propanol side chain: Formation of the 4-fluorobenzylaminium ion at m/z 124.1.

-

Formation of the 4-fluorobenzyl cation: A prominent peak at m/z 109.1 due to the stable benzylic carbocation.[5][6]

Figure 3: Predicted mass spectrometry fragmentation pathway for this compound.

Biological Activity and Signaling Pathways

There is limited specific information available in the scientific literature regarding the biological activity and mechanism of action of this compound. However, based on its structural similarity to other N-benzylamino-propanol derivatives, it may exhibit certain biological effects. For instance, some N-benzylamino-propanol compounds have been investigated for their potential cytotoxic activities.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Figure 4: Proposed logical relationship for future investigation of the biological activity of this compound.

Conclusion

This technical guide provides a detailed theoretical and predictive overview of the chemical properties and handling of this compound. While experimental data for this specific molecule is sparse, the provided protocols for synthesis, purification, and the predicted analytical data offer a solid foundation for researchers and scientists working with this compound. Further experimental validation of these properties and exploration of its biological activities are warranted to fully understand its potential in drug development and other scientific applications.

References

- 1. 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride | 144334-07-6 | Benchchem [benchchem.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(4-Fluorobenzylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzylamino)-1-propanol, a molecule of interest in medicinal chemistry and drug development. While a definitive CAS number for the free base form of this compound remains elusive in publicly accessible databases, its hydrochloride salt is identified by the CAS number 144334-07-6. This document collates available data on its chemical identity, predicted properties, and potential synthetic approaches, drawing from analogous compounds and related literature. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and structurally similar compounds.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | 3-[(4-Fluorobenzyl)amino]propan-1-ol | - |

| CAS Number (HCl salt) | 144334-07-6 | [1] |

| Molecular Formula | C₁₀H₁₄FNO | [2] |

| Molecular Weight | 183.22 g/mol | Calculated |

| Monoisotopic Mass | 183.10594 Da | [2] |

| SMILES | C1=CC(=CC=C1CNCCCO)F | [2] |

| InChI | InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | [2] |

| InChIKey | WUANPVZFFZNHAA-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 1.1 | [2] |

Note: The majority of the physicochemical data is predicted and has not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles and protocols for analogous compounds.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines is reductive amination. This approach would involve the reaction of 3-amino-1-propanol with 4-fluorobenzaldehyde in the presence of a reducing agent.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard reductive amination procedures. This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized by qualified personnel.

-

Schiff Base Formation: To a solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added 4-fluorobenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the corresponding imine (Schiff base). The reaction can be monitored by TLC or LC-MS.

-

Reduction: The reaction mixture containing the imine is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise. Care should be taken to control any exothermic reaction. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours, or until the reaction is complete as indicated by monitoring.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid solution. The organic solvent may be removed under reduced pressure. The aqueous residue is then basified with a suitable base (e.g., NaOH solution) to a pH > 10 and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.

Potential Applications in Drug Development

While no specific biological activity or mechanism of action has been documented for this compound itself, its structural motifs are present in various biologically active molecules. The amino-propanol backbone is a common feature in a range of pharmaceuticals. For instance, derivatives of 3-amino-1-propanol have been investigated as potent sodium channel blockers for the treatment of stroke.[3]

The presence of a fluorobenzyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Given these structural features, this compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents targeting a variety of biological pathways.

Logical Relationship of Structural Features to Potential Biological Activity:

Caption: Relationship between structure and potential utility in drug discovery.

Signaling Pathways and Mechanism of Action: Areas for Future Research

Currently, there is no published information regarding the specific signaling pathways modulated by this compound or its mechanism of action. Future research endeavors could focus on screening this compound against various biological targets to elucidate its pharmacological profile. Based on the activities of structurally related molecules, potential areas of investigation could include:

-

Ion Channels: As mentioned, amino-propanol derivatives have shown activity as sodium channel blockers.[3]

-

G-Protein Coupled Receptors (GPCRs): The overall structure bears some resemblance to ligands of various GPCRs.

-

Enzyme Inhibition: The molecule could be screened against a panel of enzymes relevant to various disease areas.

Hypothetical Experimental Workflow for Target Identification:

Caption: A potential workflow for elucidating the biological activity of the title compound.

Conclusion

This compound represents a chemical entity with potential for further exploration in the field of drug discovery. While a comprehensive dataset on its properties and biological activities is currently lacking, this guide provides a starting point for researchers by summarizing its known identifiers, proposing a viable synthetic route, and outlining potential avenues for future investigation. The structural similarity to known bioactive molecules suggests that this compound could serve as a valuable building block for the development of novel therapeutics. Further experimental work is necessary to fully characterize this compound and unlock its potential.

References

- 1. 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride | 144334-07-6 | Benchchem [benchchem.com]

- 2. PubChemLite - 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol (C10H14FNO) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of 3-(4-Fluorobenzylamino)-1-propanol

For Immediate Release

This document provides a detailed technical analysis of the molecular weight of 3-(4-Fluorobenzylamino)-1-propanol, a compound of interest in various research and development applications. The intended audience for this whitepaper includes researchers, chemists, and professionals in the field of drug development.

Compound Identification

-

Systematic Name: this compound

-

Molecular Formula: C₁₀H₁₄FNO

The structure consists of a propanol backbone, with an amino group at the third carbon, which is substituted with a 4-fluorobenzyl group.

Quantitative Data Summary

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The table below outlines the elemental composition and the calculation of the molecular weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007[1][2] | 14.007 |

| Oxygen | O | 1 | 15.999[3][4] | 15.999 |

| Total | 183.226 |

The calculated molecular weight of this compound is 183.226 g/mol .

Experimental Protocols

Protocol: Calculation of Molecular Weight from Molecular Formula

The molecular weight of a chemical compound is a fundamental physical property derived from its molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology:

-

Structural Elucidation: The chemical structure of this compound was first determined to be comprised of a 4-fluorobenzyl group (C₇H₆F) attached to the nitrogen of a 3-amino-1-propanol moiety (C₃H₈NO).

-

Molecular Formula Determination: Based on the elucidated structure, the molecular formula was established by summing the atoms of each element:

-

Carbon (C): 7 (from benzyl) + 3 (from propanol) = 10 atoms.

-

Hydrogen (H): 6 (from fluorobenzyl group) + 8 (from aminopropanol chain) = 14 atoms.

-

Fluorine (F): 1 atom.

-

Nitrogen (N): 1 atom.

-

Oxygen (O): 1 atom. This yields the molecular formula C₁₀H₁₄FNO.

-

-

Atomic Weight Aggregation: The standard atomic weight of each element was sourced from IUPAC periodic table data.[1][3][5][6]

-

Calculation: The molecular weight was computed by multiplying the count of each atom by its standard atomic weight and summing the results, as detailed in the data table in Section 2.0.

Visualization

The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound from its elemental components.

References

- 1. Nitrogen - Wikipedia [en.wikipedia.org]

- 2. #7 - Nitrogen - N [hobart.k12.in.us]

- 3. Oxygen - Wikipedia [en.wikipedia.org]

- 4. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. quora.com [quora.com]

- 8. Atomic Data for Fluorine (F ) [physics.nist.gov]

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorobenzylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Fluorobenzylamino)-1-propanol, a valuable intermediate in pharmaceutical research and development. The primary synthesis pathway, a one-pot reductive amination, is detailed, including experimental protocols and characterization data.

Synthesis Pathway: Reductive Amination

The most efficient and widely adopted method for the synthesis of this compound is a one-pot reductive amination. This reaction involves the condensation of 4-fluorobenzaldehyde with 3-amino-1-propanol to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is favored for its operational simplicity and good to excellent yields.

The overall reaction is as follows:

Spectroscopic Profile of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-Fluorobenzylamino)-1-propanol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components: the 4-fluorobenzyl group and the 3-amino-1-propanol backbone. The information herein serves as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.35 | Doublet of doublets | 2H | Ar-H (ortho to F) |

| ~6.95-7.05 | Doublet of doublets | 2H | Ar-H (meta to F) |

| ~3.75 | Singlet | 2H | Ar-CH ₂-N |

| ~3.60 | Triplet | 2H | N-CH₂-CH₂-CH ₂-OH |

| ~2.70 | Triplet | 2H | N-CH ₂-CH₂-CH₂-OH |

| ~1.70 | Quintet | 2H | N-CH₂-CH ₂-CH₂-OH |

| (variable) | Broad singlet | 2H | NH and OH |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~135 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to CH₂NH) |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) |

| ~62 | N-CH₂-CH₂-C H₂-OH |

| ~53 | Ar-C H₂-N |

| ~49 | N-C H₂-CH₂-CH₂-OH |

| ~32 | N-CH₂-C H₂-CH₂-OH |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretching |

| ~1600, ~1510 | Medium-Strong | Aromatic C=C stretching |

| ~1220 | Strong | C-F stretching |

| ~1100 | Strong | C-O stretching |

| ~1160 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Assignment |

| 183 | Low | [M]⁺ (Molecular Ion) |

| 109 | High | [F-C₆H₄-CH₂]⁺ (Fluorobenzyl cation) - Base Peak |

| 152 | Medium | [M - CH₂OH]⁺ |

| 75 | Medium | [H₂N-CH₂-CH₂-CH₂-OH]⁺ |

| 58 | Medium | [CH₂=N⁺H-CH₂-CH₂OH] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow: Synthesis

The synthesis of this compound can be logically envisioned through a reductive amination pathway.

Caption: Reductive amination pathway for the synthesis of this compound.

Unraveling the Potential Mechanism of Action of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-(4-Fluorobenzylamino)-1-propanol possesses a chemical scaffold that suggests potential interactions with key physiological targets, positioning it as a molecule of interest for further investigation. Its structure incorporates a propanolamine backbone, a feature commonly associated with beta-adrenergic receptor ligands, and an N-(4-fluorobenzyl) group, a moiety found in compounds targeting various receptors, including serotonergic and adrenergic systems. This technical guide explores a theoretical mechanism of action for this compound, outlines potential experimental approaches for its characterization, and provides a framework for understanding its possible therapeutic applications.

Hypothetical Mechanism of Action

Based on its structural components, this compound is hypothesized to act as a modulator of G-protein coupled receptors (GPCRs), specifically adrenergic and/or serotonin receptors.

-

Propanolamine Core: The 3-amino-1-propanol moiety is a classic pharmacophore present in numerous beta-adrenergic receptor antagonists (beta-blockers). This structural feature suggests a potential for this compound to bind to beta-adrenergic receptors (β1, β2, β3). The nature of this interaction, whether agonistic or antagonistic, would require experimental validation.

-

N-(4-Fluorobenzyl) Group: The presence of a benzyl group attached to the nitrogen atom is known to influence receptor affinity and selectivity. N-benzyl substitution in phenethylamines and tryptamines can confer high affinity for serotonin receptors, particularly the 5-HT2A subtype. The fluorine atom on the benzyl ring can further modulate the compound's pharmacokinetic properties, such as metabolic stability and lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.

Therefore, a plausible hypothesis is that this compound may act as either a beta-adrenergic receptor antagonist or a serotonin receptor modulator, or potentially exhibit mixed pharmacology.

Potential Signaling Pathways

Should this compound act as an antagonist at a Gs-coupled receptor, such as the β1-adrenergic receptor, it would inhibit the downstream signaling cascade initiated by the endogenous ligand (e.g., norepinephrine). This would involve the prevention of adenylyl cyclase activation, leading to reduced intracellular cyclic AMP (cAMP) levels.

Caption: Hypothetical Gs-coupled signaling pathway antagonism.

Conversely, if the compound interacts with a Gq-coupled receptor, such as the 5-HT2A serotonin receptor, its antagonistic action would block the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Hypothetical Gq-coupled signaling pathway antagonism.

Data Presentation

As no specific experimental data for this compound is available, the following tables are presented as templates for the types of quantitative data that would be necessary to elucidate its mechanism of action.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | This compound | Reference Compound 1 | Reference Compound 2 |

| β1-Adrenergic | Data Not Available | ||

| β2-Adrenergic | Data Not Available | ||

| 5-HT1A | Data Not Available | ||

| 5-HT2A | Data Not Available | ||

| 5-HT2C | Data Not Available | ||

| α1-Adrenergic | Data Not Available | ||

| Dopamine D2 | Data Not Available |

Table 2: Functional Activity (EC50/IC50, nM)

| Assay | Receptor Subtype | This compound | Reference Compound |

| cAMP Accumulation (Agonist) | β1-Adrenergic | Data Not Available | |

| cAMP Inhibition (Antagonist) | β1-Adrenergic | Data Not Available | |

| IP3 Accumulation (Agonist) | 5-HT2A | Data Not Available | |

| IP3 Inhibition (Antagonist) | 5-HT2A | Data Not Available |

Experimental Protocols

To determine the mechanism of action of this compound, a tiered experimental approach is recommended.

1. In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of the compound for a panel of relevant receptors.

-

Methodology: Radioligand binding assays are the gold standard. This involves incubating cell membranes expressing the receptor of interest with a specific radiolabeled ligand and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Ki). A broad receptor screen (e.g., a commercial profiling service) would be an efficient first step.

2. In Vitro Functional Assays

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

-

Methodology:

-

For Gs- and Gi-coupled receptors: Measure the accumulation or inhibition of cyclic AMP (cAMP) using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) assays.

-

For Gq-coupled receptors: Measure the accumulation of intracellular calcium or inositol phosphates (IP1, IP3).

-

These assays should be performed in cell lines stably expressing the human recombinant receptor of interest.

-

3. In Vivo Pharmacological Studies

-

Objective: To assess the physiological effects of the compound in a living organism and to correlate these effects with the in vitro findings.

-

Methodology: Based on the in vitro profile, appropriate animal models should be selected. For example, if the compound is a β-blocker, its effects on heart rate and blood pressure could be evaluated in rodents. If it shows affinity for 5-HT2A receptors, behavioral models relevant to the function of this receptor (e.g., head-twitch response in mice) could be employed.

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the mechanism of action of a novel compound like this compound.

Caption: Experimental workflow for mechanism of action studies.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for postulating its interaction with adrenergic and/or serotonergic receptors. The methodologies and workflows outlined in this guide offer a comprehensive framework for the systematic investigation of this and other novel compounds. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this molecule.

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluorobenzylamino)-1-propanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical framework for the investigation of potential therapeutic targets for the novel chemical entity 3-(4-Fluorobenzylamino)-1-propanol. As of the date of this publication, there is no publicly available experimental data detailing the specific biological targets or pharmacological effects of this compound. The potential targets discussed herein are inferred based on the structural similarities to known bioactive molecules. The experimental protocols described are general methodologies for target identification and validation.

Executive Summary

This compound is a novel small molecule with a chemical structure that suggests potential interactions with several classes of biological targets. Its core structure consists of a 3-amino-1-propanol backbone, which is a common pharmacophore in many centrally and peripherally acting drugs, combined with a 4-fluorobenzyl group, which can influence binding affinity and selectivity. Due to the absence of specific research on this compound, this whitepaper outlines a strategic approach to identify and validate its potential therapeutic targets. Based on structural analogy to existing pharmacologically active agents, we hypothesize that this compound may interact with ion channels, enzymes, or neurotransmitter receptors. This guide provides a comprehensive overview of these potential targets, detailed experimental protocols for their investigation, and the associated signaling pathways.

Analysis of Structural Motifs and Potential Target Classes

The chemical structure of this compound can be dissected into two key motifs that inform the selection of potential biological targets:

-

3-Amino-1-propanol Backbone: This structural element is present in a variety of bioactive compounds. For instance, derivatives of 3-amino-1-propanol have been reported to act as sodium channel blockers. The amino and hydroxyl groups can participate in hydrogen bonding and ionic interactions within protein binding pockets.

-

4-Fluorobenzyl Moiety: The fluorobenzyl group is often incorporated into drug candidates to enhance binding to aromatic residues within a target protein through hydrophobic and halogen bonding interactions. Compounds containing a 4-fluorobenzyl group have been investigated for a range of activities, including tyrosinase inhibition and anticonvulsant effects.

Based on these structural features, the following classes of proteins are proposed as primary potential therapeutic targets for this compound.

Proposed Potential Therapeutic Targets

Voltage-Gated Sodium Channels

Several derivatives of 3-amino-1-propanol have demonstrated potent blocking activity on voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for conditions like epilepsy, neuropathic pain, and cardiac arrhythmias.

Tyrosinase

The presence of the 4-fluorobenzyl group suggests a potential for interaction with enzymes containing aromatic binding sites. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in cosmetic applications.

GABA-A Receptors

The 3-amino-1-propanol structure bears some resemblance to the neurotransmitter gamma-aminobutyric acid (GABA). GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Modulators of GABA-A receptors are used as anxiolytics, sedatives, and anticonvulsants.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to identify and validate the biological target(s) of this compound. The following workflow outlines the key experimental stages.

Caption: A general experimental workflow for drug target identification and validation.

Detailed Experimental Protocols

This protocol is designed to determine if this compound binds to a specific receptor, for example, the GABA-A receptor.

-

Preparation of Materials:

-

Cell membranes expressing the target receptor.

-

A radiolabeled ligand known to bind to the target receptor (e.g., [3H]-muscimol for the GABA-A receptor).

-

Increasing concentrations of unlabeled this compound.

-

Assay buffer and scintillation fluid.

-

-

Assay Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

This protocol is to assess the inhibitory effect of this compound on an enzyme, such as tyrosinase.

-

Preparation of Materials:

-

Purified tyrosinase enzyme.

-

Substrate for the enzyme (e.g., L-DOPA).

-

Increasing concentrations of this compound.

-

A spectrophotometer to measure the product formation.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of product formation over time by measuring the change in absorbance at a specific wavelength.

-

-

Data Analysis:

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten plots.

-

Use Lineweaver-Burk or other linear plots to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the Ki value.

-

Table 1: Quantitative Data from Hypothetical Inhibition Assay

| Inhibitor Concentration (µM) | % Inhibition of Tyrosinase Activity |

| 0.1 | 5.2 |

| 1 | 25.8 |

| 10 | 52.3 |

| 50 | 85.1 |

| 100 | 95.6 |

Potential Signaling Pathways

Should this compound be found to interact with one of the proposed targets, it would modulate specific intracellular signaling pathways.

Voltage-Gated Sodium Channel Signaling

Caption: Hypothetical inhibition of a voltage-gated sodium channel signaling pathway.

Tyrosinase and Melanin Synthesis Pathway

Caption: A simplified diagram of the melanin synthesis pathway and potential inhibition by the test compound.

GABA-A Receptor Signaling Pathway

Caption: A potential modulatory effect on the GABA-A receptor signaling pathway.

Conclusion and Future Directions

While the therapeutic potential of this compound is currently unknown, its chemical structure provides a rational basis for investigating its interaction with several important classes of drug targets. The experimental workflows and specific protocols detailed in this guide offer a clear path forward for the systematic identification and validation of its biological targets and mechanism of action. Future research should focus on synthesizing the compound and initiating a screening cascade against a panel of receptors and enzymes, including but not limited to voltage-gated sodium channels, tyrosinase, and GABA-A receptors. Positive hits from these initial screens will then warrant further investigation through detailed in vitro and in vivo studies to fully elucidate the therapeutic potential of this novel chemical entity.

An In-depth Technical Guide to 3-(4-Fluorobenzylamino)-1-propanol

Disclaimer: Direct experimental data for 3-(4-Fluorobenzylamino)-1-propanol is scarce in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry and pharmacology to provide a comprehensive theoretical profile. All experimental protocols and discussions of biological activity are proposed based on these principles and should be treated as hypothetical until validated by direct experimentation.

Introduction

This compound is a propanolamine derivative featuring a fluorinated benzyl group. Its structure suggests potential applications in medicinal chemistry, as the propanolamine scaffold is a key feature in many pharmacologically active compounds, most notably beta-blockers. The presence of a fluorine atom on the benzyl ring can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a compound of interest for drug discovery and development. This document provides a theoretical overview of its synthesis, estimated properties, and potential biological activities.

Proposed Synthesis

The most direct and widely used method for synthesizing N-benzylated amines is reductive amination.[1][2][3] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, this would involve the reaction of 4-fluorobenzaldehyde with 3-amino-1-propanol.

Caption: Proposed synthetic workflow via reductive amination.

Objective: To synthesize this compound via reductive amination.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

3-Amino-1-propanol (1.05 eq)

-

Methanol (or another suitable solvent like 1,2-dichloroethane)

-

Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]

-

Glacial Acetic Acid (catalytic amount, if needed to facilitate imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask charged with methanol, add 4-fluorobenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.05 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde. A catalytic amount of acetic acid may be added to promote this step.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to decompose any excess borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

No experimental data for this compound are available. The following table summarizes key properties of its precursors and a structurally related, non-fluorinated analogue to provide an estimated profile.

| Property | 4-Fluorobenzaldehyde | 3-Amino-1-propanol | 3-(Benzylamino)propanol (Analogue) | This compound (Estimated) |

| Molecular Formula | C₇H₅FO | C₃H₉NO | C₁₀H₁₅NO | C₁₀H₁₄FNO |

| Molecular Weight | 124.11 g/mol [5] | 75.11 g/mol [6] | 165.23 g/mol [2] | 183.23 g/mol |

| Appearance | Liquid | Colorless Liquid[6] | - | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | 181 °C[5] | 187-188 °C[6] | - | > 200 °C |

| Melting Point | - | 12.4 °C[6] | - | - |

| Density | 1.175 g/cm³[5] | 0.982 g/cm³[6] | - | ~1.1 g/cm³ |

Potential Biological Activity and Signaling Pathways

The propanolamine moiety is a well-known pharmacophore, particularly for beta-adrenergic receptor antagonists (beta-blockers) like Propranolol.[5][6][7] These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. They function by competitively inhibiting the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors.

Given its structural similarity to this class of drugs, it is plausible to hypothesize that this compound could act as a beta-adrenergic antagonist.

Hypothetical Mechanism of Action:

-

Receptor Binding: this compound binds to beta-adrenergic receptors (β1 and/or β2) on the surface of cells, for example, in cardiac tissue.

-

Inhibition of G-Protein Coupling: This binding prevents the natural ligands, epinephrine and norepinephrine, from activating the receptor. Consequently, the associated G-protein (Gs) is not activated.

-

Downregulation of Adenylyl Cyclase: The inactivation of the Gs protein leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).

-

Reduction in Cellular Response: The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), causing a cascade of downstream effects such as a decrease in heart rate, cardiac contractility, and blood pressure.

Caption: Hypothetical signaling as a β-adrenergic antagonist.

Conclusion for Drug Development Professionals

This compound represents an unexplored molecule with a chemical scaffold pertinent to cardiovascular drug discovery. The proposed synthesis via reductive amination is robust and scalable, allowing for the production of material for initial screening. The key structural features—a propanolamine backbone and a fluorinated aromatic ring—suggest that it may possess activity as a beta-adrenergic antagonist with potentially favorable pharmacokinetic properties conferred by the fluorine atom. Further research, including synthesis, purification, characterization, and in vitro pharmacological screening, is necessary to validate these hypotheses and determine the compound's true therapeutic potential.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Structure-Activity Relationship of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Potential Biological Targets and Therapeutic Applications

The N-benzyl-3-aminopropanol core is a versatile pharmacophore that has been investigated for various biological activities. The two most prominent and well-documented activities for derivatives of this scaffold are:

-

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes crucial in the metabolism of neurotransmitters. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease and other neurodegenerative disorders[1][2][3].

-

Antiproliferative Activity: Several studies have demonstrated that N-substituted aminoalcohols can exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents[4][5].

This guide will delve into the SAR for each of these activities.

Structure-Activity Relationship as Monoamine Oxidase Inhibitors

The N-benzyl moiety plays a crucial role in the interaction of these compounds with monoamine oxidases. The substitution pattern on the benzyl ring significantly influences both the potency and selectivity of inhibition for the two isoforms, MAO-A and MAO-B.

A recent study by S. Wan et al. (2023) on a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which feature an N-benzyl group, provides valuable quantitative data on the impact of benzyl substitutions on MAO inhibition[6]. Although the core scaffold differs, the systematic variation of the N-benzyl substituent offers a strong model for understanding the SAR applicable to 3-(4-Fluorobenzylamino)-1-propanol.

Quantitative Data for MAO Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of selected N-substituted benzyl analogs against human MAO-A and MAO-B.

| Compound ID | Benzyl Substituent (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | H | > 100 | > 100 | - |

| 2d | 4-F | 1.38 | > 100 | > 72.46 |

| 2j | 4-Br | 2.48 | > 100 | > 40.32 |

| 2i | 3-Br | 10.23 | 12.35 | 0.83 |

| 2p | 2-CH3 | 15.34 | 18.21 | 0.84 |

| 2t | 3-OCH3 | 11.76 | 13.54 | 0.87 |

| 2v | 2,4-(OCH3)2 | 9.89 | 10.21 | 0.97 |

| Rasagiline | (Reference) | 12.56 | 0.08 | 0.006 |

Data extracted from Wan et al., 2023[6].

SAR Insights for MAO Inhibition:

-

Effect of Halogen Substitution: The presence of a fluorine atom at the para-position of the benzyl ring (Compound 2d ) confers high selectivity for MAO-A inhibition, with an IC50 of 1.38 µM, while showing no significant inhibition of MAO-B at concentrations up to 100 µM[6]. A similar trend is observed with a bromine atom at the same position (Compound 2j ), suggesting that para-halogen substitution is favorable for selective MAO-A inhibition[6].

-

Positional Isomerism: Moving the halogen substituent from the para to the meta position (Compound 2i ) results in a loss of selectivity, with the compound inhibiting both MAO-A and MAO-B with similar potency[6].

-

Other Substituents: The introduction of methyl or methoxy groups (Compounds 2p , 2t , and 2v ) also leads to non-selective inhibition of both MAO isoforms[6].

-

Unsubstituted Benzyl Group: The unsubstituted N-benzyl analog (Compound 1 ) is inactive against both enzymes, highlighting the importance of substituents on the benzyl ring for activity[6].

Based on these findings, this compound is predicted to be a selective MAO-A inhibitor.

Experimental Protocol: MAO Inhibition Assay

The inhibitory activity against human MAO-A and MAO-B can be determined using a fluorometric assay.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Horseradish peroxidase

-

10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

-

Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer, Amplex Red reagent, and horseradish peroxidase.

-

Add the test compound or reference inhibitor at various concentrations.

-

Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) and the corresponding substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: MAO's Role in Neurotransmitter Metabolism

The following diagram illustrates the metabolic pathway of monoamine neurotransmitters and the role of MAO inhibitors.

Structure-Activity Relationship as Antiproliferative Agents

The N-benzyl-3-aminopropanol scaffold has also been explored for its potential anticancer properties. A study by N. Gyémánt et al. (2023) on steviol-based N-substituted 1,3-aminoalcohols, which includes a 4-fluorobenzyl derivative, provides valuable data on their antiproliferative activity against various cancer cell lines[5].

Quantitative Data for Antiproliferative Activity

The table below presents the half-maximal inhibitory concentrations (IC50) of selected N-substituted 1,3-aminoalcohol analogs against a panel of human cancer cell lines.

| Compound ID | N-Substituent (R) | HeLa IC50 (µM) | SiHa IC50 (µM) | A2780 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 8 | Benzyl | 15.6 | 18.2 | 12.4 | 10.8 | 16.5 |

| 9 | 4-Fluorobenzyl | 12.8 | 15.5 | 10.2 | 8.9 | 13.1 |

| 10 | 4-Methoxybenzyl | 18.4 | 20.1 | 15.3 | 13.5 | 19.8 |

| 13 | (R)-1-(1-Naphthyl)ethyl | 5.2 | 6.8 | 3.1 | 2.5 | 4.7 |

| Cisplatin | (Reference) | 1.8 | 2.1 | 0.9 | 2.5 | 3.2 |

Data extracted from Gyémánt et al., 2023[5].

SAR Insights for Antiproliferative Activity:

-

Effect of 4-Fluorobenzyl Group: The introduction of a fluorine atom at the para-position of the benzyl ring (Compound 9 ) consistently enhances the antiproliferative activity across all tested cell lines compared to the unsubstituted benzyl analog (Compound 8 )[5]. This suggests that the electron-withdrawing nature of fluorine may be beneficial for this activity.

-

Effect of 4-Methoxybenzyl Group: Conversely, the presence of an electron-donating methoxy group at the para-position (Compound 10 ) leads to a decrease in antiproliferative potency compared to the unsubstituted benzyl derivative[5].

-

Bulky Aromatic Substituents: The incorporation of a bulkier aromatic system, such as a naphthylethyl group (Compound 13 ), significantly increases the antiproliferative activity, indicating that a larger hydrophobic moiety at the nitrogen atom is favorable for cytotoxicity[5].

These findings suggest that this compound is likely to exhibit antiproliferative activity, and this activity may be more potent than its non-fluorinated counterpart.

Experimental Protocol: Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compounds

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow: In Vitro Antiproliferative Screening

The following diagram outlines the general workflow for screening compounds for antiproliferative activity.

Conclusion

The structure-activity relationship of compounds based on the this compound scaffold suggests potential for development as both selective MAO-A inhibitors and as antiproliferative agents. The presence of a 4-fluoro substituent on the benzyl ring appears to be a key determinant of activity in both contexts. For MAO inhibition, this substitution promotes high selectivity for the MAO-A isoform. In terms of antiproliferative effects, the 4-fluoro group enhances cytotoxicity compared to the unsubstituted analog.

Further research is warranted to synthesize and evaluate a focused library of 3-(substituted-benzylamino)-1-propanol derivatives to build a more direct and comprehensive SAR profile. Such studies should aim to confirm the predicted biological activities and explore modifications to the propanolamine backbone to optimize potency and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations in this promising area of medicinal chemistry.

References

- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide

This whitepaper provides a comprehensive technical guide for the in silico modeling of 3-(4-Fluorobenzylamino)-1-propanol, a small molecule with potential applications in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines detailed methodologies for predicting the physicochemical properties, assessing potential biological activity through molecular docking and dynamics simulations, and provides a plausible synthetic route.

Physicochemical Properties Prediction

The initial step in the in silico analysis of a novel compound is the prediction of its fundamental physicochemical properties. These parameters are crucial for understanding the molecule's behavior in biological systems and for developing predictive models of its activity. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Method |

| Molecular Formula | C10H14FNO | - |

| Molecular Weight | 183.22 g/mol | - |

| XLogP3 | 1.9 | Crippen's fragmentation method |

| Hydrogen Bond Donor Count | 2 | Rule-based |

| Hydrogen Bond Acceptor Count | 2 | Rule-based |

| Rotatable Bond Count | 5 | Rule-based |

| Topological Polar Surface Area | 32.3 Ų | Fragment-based method |

| pKa (strongest basic) | 9.5 | Based on amine functional group |

| Solubility | High | Predicted based on LogP and PSA |

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be derived from established methods for the synthesis of similar N-substituted aminopropanols. A proposed two-step reductive amination protocol is detailed below.

| Step | Procedure | Reagents & Conditions |

| 1. Imine Formation | 3-Amino-1-propanol is reacted with 4-fluorobenzaldehyde to form the corresponding imine intermediate. | Solvent: Methanol or Ethanol; Catalyst: Acetic acid (catalytic amount); Temperature: Room temperature; Reaction Time: 2-4 hours. |

| 2. Reduction | The imine intermediate is reduced in situ to the final product, this compound. | Reducing Agent: Sodium borohydride (NaBH4); Temperature: 0°C to room temperature; Work-up: Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography. |

In Silico Modeling Workflow

The overall workflow for the in silico modeling of this compound is depicted in the following diagram. This process encompasses initial property prediction, molecular docking to a putative biological target, and subsequent molecular dynamics simulations to assess the stability of the predicted binding pose.

Caption: Overall in silico modeling workflow.

Molecular Docking Protocol

Given the structural similarity of this compound to known monoamine reuptake inhibitors, a plausible biological target for this molecule is the human serotonin transporter (hSERT). The following protocol outlines the steps for performing a molecular docking study of the compound with hSERT.

| Step | Procedure | Software/Tools |

| 1. Protein Preparation | Obtain the crystal structure of hSERT from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. | PDB ID (e.g., 5I6X), Schrödinger Maestro, UCSF Chimera, AutoDockTools |

| 2. Ligand Preparation | Generate the 3D structure of this compound and perform energy minimization. | ChemDraw, Avogadro, Gaussian, Schrödinger LigPrep |

| 3. Grid Generation | Define the binding site on hSERT based on the location of the co-crystallized ligand or known active site residues. Generate a grid box that encompasses this binding site. | Schrödinger Glide, AutoDock Vina |

| 4. Molecular Docking | Dock the prepared ligand into the defined grid box on the hSERT protein. | Schrödinger Glide, AutoDock Vina, GOLD |

| 5. Pose Analysis | Analyze the resulting binding poses, considering the docking score, binding energy, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. | Schrödinger Maestro, PyMOL, Discovery Studio Visualizer |

The logical flow of the molecular docking experiment is illustrated in the diagram below.

Caption: Molecular docking experimental workflow.

Molecular Dynamics Simulation Protocol

To evaluate the stability of the docked complex of this compound and hSERT, a molecular dynamics (MD) simulation can be performed. This protocol provides a general outline for such a simulation.

| Step | Procedure | Software/Tools |

| 1. System Preparation | The docked protein-ligand complex is placed in a simulation box with a defined water model (e.g., TIP3P). Counter-ions are added to neutralize the system. | GROMACS, AMBER, NAMD |

| 2. Energy Minimization | The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. | GROMACS, AMBER, NAMD |

| 3. Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure). | GROMACS, AMBER, NAMD |

| 4. Production Run | A production MD simulation is run for a specified duration (e.g., 100 ns) to generate trajectories of the atomic motions. | GROMACS, AMBER, NAMD |

| 5. Trajectory Analysis | The generated trajectories are analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the ligand and protein, analyzing hydrogen bond persistence, and calculating the binding free energy using methods like MM/PBSA or MM/GBSA. | GROMACS analysis tools, VMD, PyMOL |

Hypothetical Signaling Pathway

The hypothetical interaction of this compound with the human serotonin transporter (hSERT) and its downstream effects are illustrated in the following signaling pathway diagram.

Caption: Hypothetical signaling pathway of hSERT inhibition.

This technical guide provides a foundational framework for the in silico investigation of this compound. By employing the described computational methodologies, researchers can gain valuable insights into the potential properties and biological activity of this and other novel small molecules, thereby accelerating the drug discovery and development process.

Unveiling the Structural Landscape of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This technical guide delves into the structural and chemical characteristics of 3-(4-Fluorobenzylamino)-1-propanol, a compound of interest in medicinal chemistry. While a definitive crystal structure remains to be publicly elucidated, this document provides a comprehensive summary of its known properties, a plausible synthetic route, and a generalized workflow for its characterization.

Chemical and Physical Properties

The fundamental properties of this compound hydrochloride have been reported. A summary of this quantitative data is presented in Table 1 for clear comparison.

| Property | Value | Source |

| Molecular Formula | C10H15ClFNO | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Aromatic Rings | 1 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis and Characterization: A Proposed Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural characterization of a novel compound like this compound.

Experimental Protocols

General Procedure for Reductive Amination:

A solution of 3-amino-1-propanol and 4-fluorobenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane) is stirred at room temperature. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel.

Crystallization:

To obtain single crystals suitable for X-ray diffraction, the purified this compound would be dissolved in a minimal amount of a suitable solvent or solvent system. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling, would then be employed. The formation of well-defined single crystals is a critical step for successful crystal structure determination.

Relationship to Drug Development

Compounds containing the propanolamine scaffold are prevalent in numerous pharmaceuticals. For instance, propranolol, a well-known beta-blocker, features a propanolamine core structure.[2] The structural motifs present in this compound suggest its potential for exploration in various therapeutic areas. The fluorobenzyl group, in particular, is a common substituent in modern drug design due to its ability to modulate metabolic stability and binding affinity.

The logical progression from the synthesis of this compound to its potential as a drug candidate is illustrated in the following diagram.

References

Methodological & Application

Synthesis of 3-(4-Fluorobenzylamino)-1-propanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(4-Fluorobenzylamino)-1-propanol, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a one-pot reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol using sodium borohydride as the reducing agent.

Reaction Scheme

The overall reaction is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Fluorobenzaldehyde | 1.0 eq |

| 3-Amino-1-propanol | 1.1 eq |

| Reagent | |

| Sodium Borohydride (NaBH₄) | 1.5 eq |

| Solvent | |

| Methanol | 10 mL / mmol of aldehyde |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Product Characterization | |

| Expected Molecular Weight | 183.23 g/mol |

| Expected Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Fluorobenzaldehyde (C₇H₅FO)

-

3-Amino-1-propanol (C₃H₉NO)

-

Sodium Borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (10 mL per mmol of aldehyde).

-

Addition of Amine: To the stirred solution, add 3-amino-1-propanol (1.1 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless to pale yellow oil.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 2H, Ar-H), 6.95-7.10 (m, 2H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.70 (t, J=5.6 Hz, 2H, -CH₂OH), 2.80 (t, J=6.8 Hz, 2H, -NCH₂-), 1.75 (p, J=6.2 Hz, 2H, -CH₂CH₂CH₂-), 2.5-3.5 (br s, 2H, -NH- and -OH). Note: The signals for the NH and OH protons may be broad and their chemical shifts can vary depending on concentration and temperature.[1]

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (d, J=245 Hz), 135.0 (d, J=3 Hz), 130.0 (d, J=8 Hz), 115.0 (d, J=21 Hz), 61.0, 53.0, 48.0, 31.0.

-

Mass Spectrometry (ESI+): m/z 184.1 [M+H]⁺.

Signaling Pathway

The synthesis of this compound proceeds via a reductive amination pathway. This involves two key steps: the formation of an imine intermediate followed by its reduction.